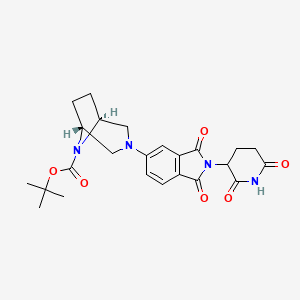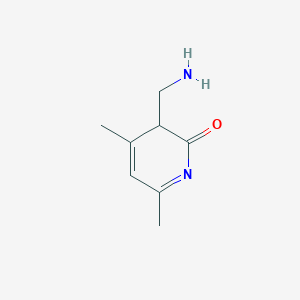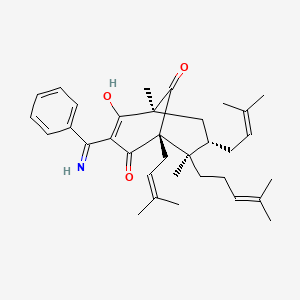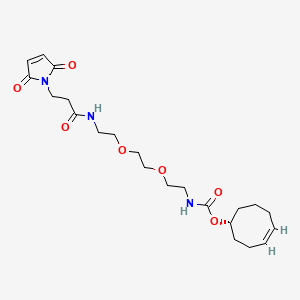
(R)-TCO4-PEG2-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-TCO4-PEG2-Maleimide is a specialized compound used in various scientific and industrial applications. This compound is known for its unique structure, which includes a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a maleimide group. The combination of these functional groups makes it highly versatile for bioconjugation and other chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG2-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of organic reactions, often starting with cyclooctene. The process involves isomerization to obtain the trans configuration.
Attachment of Polyethylene Glycol (PEG): The PEG linker is attached to the TCO moiety through a coupling reaction. This step often involves the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester or amide bond.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild conditions to preserve the integrity of the PEG linker and the TCO moiety.
Industrial Production Methods
Industrial production of ®-TCO4-PEG2-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-TCO4-PEG2-Maleimide undergoes various chemical reactions, including:
Cycloaddition Reactions: The TCO moiety is highly reactive in cycloaddition reactions, particularly with tetrazines, forming stable adducts.
Michael Addition: The maleimide group can participate in Michael addition reactions with nucleophiles like thiols, forming stable thioether bonds.
Hydrolysis: The ester or amide bonds in the PEG linker can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Cycloaddition: Tetrazines are commonly used as reagents, with reactions typically carried out in aqueous or organic solvents at room temperature.
Michael Addition: Thiol-containing compounds are used, often in the presence of a base to deprotonate the thiol group.
Hydrolysis: Acidic or basic conditions are employed, with reaction temperatures ranging from room temperature to elevated temperatures depending on the desired rate of hydrolysis.
Major Products
Cycloaddition: The major products are stable cycloadducts formed between the TCO moiety and tetrazines.
Michael Addition: The major products are thioether-linked conjugates.
Hydrolysis: The major products are the hydrolyzed fragments of the PEG linker and the maleimide group.
Wissenschaftliche Forschungsanwendungen
®-TCO4-PEG2-Maleimide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: The compound is employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as hydrogels and nanocarriers, for various applications.
Wirkmechanismus
The mechanism of action of ®-TCO4-PEG2-Maleimide involves its functional groups:
TCO Moiety: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazines, forming stable adducts. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes.
PEG Linker: The PEG linker provides solubility and flexibility, allowing the compound to interact with various biomolecules.
Maleimide Group: The maleimide group reacts with thiols through Michael addition, forming stable thioether bonds. This reaction is commonly used for bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-TCO4-PEG2-Azide: Similar to ®-TCO4-PEG2-Maleimide but contains an azide group instead of a maleimide group. It is used in azide-alkyne cycloaddition reactions.
®-TCO4-PEG2-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
®-TCO4-PEG2-Amine: Contains an amine group and is used for amide bond formation with carboxylic acids.
Uniqueness
®-TCO4-PEG2-Maleimide is unique due to its combination of functional groups, which allows for versatile applications in bioconjugation and chemical modifications. The maleimide group provides a specific reactivity towards thiols, making it particularly useful for labeling and tracking biomolecules in biological systems.
Eigenschaften
Molekularformel |
C22H33N3O7 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+/t18-/m0/s1 |
InChI-Schlüssel |
ZDSFAYZUCKCRTR-KROLTMCQSA-N |
Isomerische SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
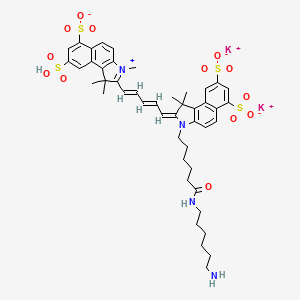
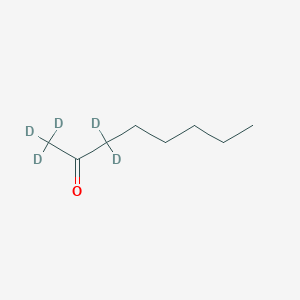
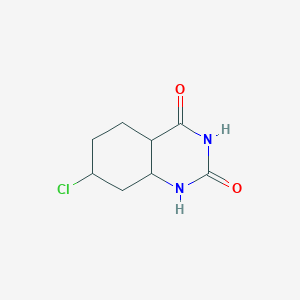
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
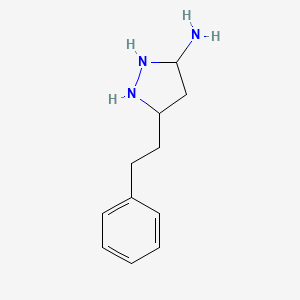
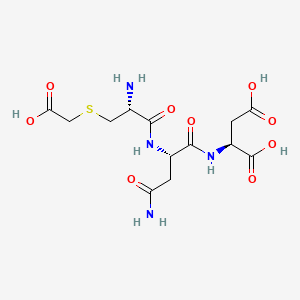
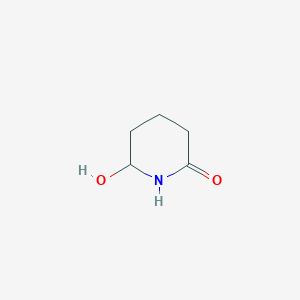
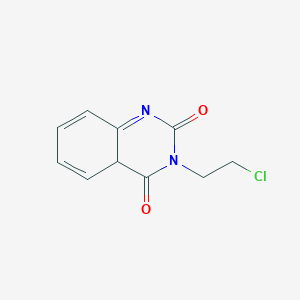
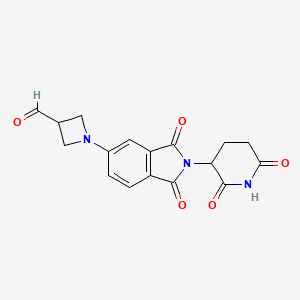
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
